molecular formula C9H4BrF5O B3043566 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide CAS No. 886762-03-4

3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide

Cat. No.: B3043566
CAS No.: 886762-03-4
M. Wt: 303.02 g/mol
InChI Key: OKBKUJRXPNORKF-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide: is an organic compound with the molecular formula C9H4BrF5O and a molecular weight of 303.02 g/mol It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions, a trifluoromethyl group at the 5 position, and a bromomethyl group at the alpha position relative to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3,4-difluoro-5-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide can be substituted by nucleophiles such as amines, thiols, or alkoxides to form various derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted phenacyl derivatives depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide largely depends on the specific application and the target molecule it interacts withThe trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, which can be beneficial in drug design .

Comparison with Similar Compounds

Comparison:

  • 3,5-Difluoro-4-(trifluoromethyl)pyridine : This compound has a pyridine ring instead of a benzene ring, which can significantly alter its chemical properties and reactivity.
  • 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide : The position of the fluorine atoms is different, which can affect the compound’s electronic distribution and reactivity.
  • 3-Fluoro-5-(trifluoromethyl)phenacyl bromide : This compound has one less fluorine atom, which may result in different chemical and physical properties.

The unique substitution pattern of 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide, with two fluorine atoms and a trifluoromethyl group on the benzene ring, makes it particularly interesting for applications requiring specific electronic and steric properties.

Properties

IUPAC Name

2-bromo-1-[3,4-difluoro-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF5O/c10-3-7(16)4-1-5(9(13,14)15)8(12)6(11)2-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBKUJRXPNORKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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